molecular formula C12H13NO2S B8676424 ethyl 6-methylsulfanyl-1H-indole-2-carboxylate

ethyl 6-methylsulfanyl-1H-indole-2-carboxylate

Cat. No. B8676424
M. Wt: 235.30 g/mol
InChI Key: CHBMLBKMXYDWDB-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

Starting from 3-(methylthio)aniline and ethyl 2-methylacetoacetate, th title compound was prepared by following the published procedure for ethyl 6-methoxy-3-methyl-1H-2-indolecarboxylate (T. Gan et al, J. Org. Chem. 1997, 62, 9298–9304).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH3:10][CH:11](C(C)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].COC1C=C2C(C(C)=C(C(OCC)=O)N2)=CC=1>>[CH3:1][S:2][C:3]1[CH:4]=[C:5]2[C:7]([CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:6]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=C(NC2=C1)C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C2C=C(NC2=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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